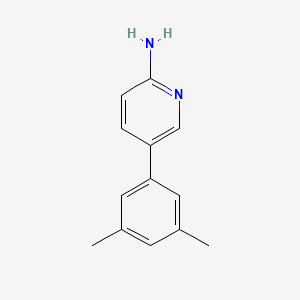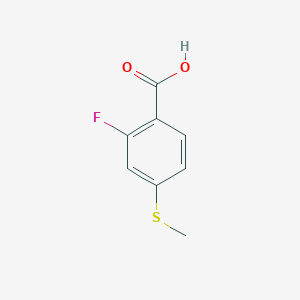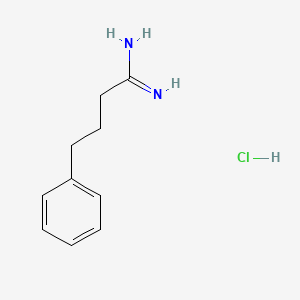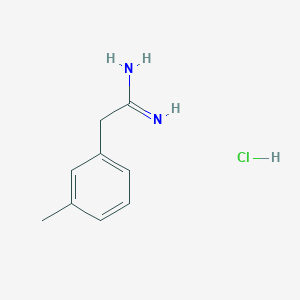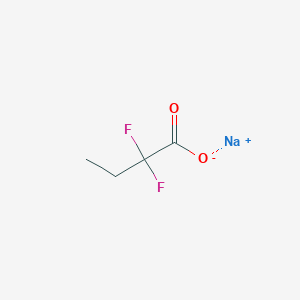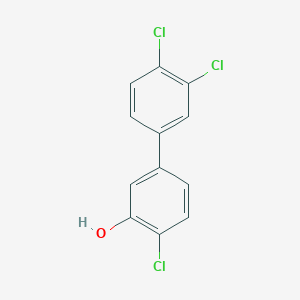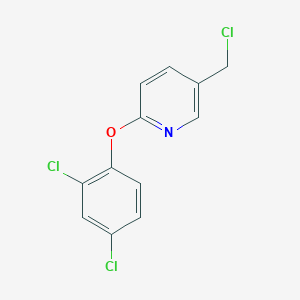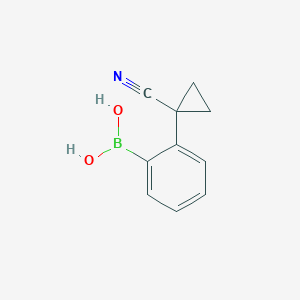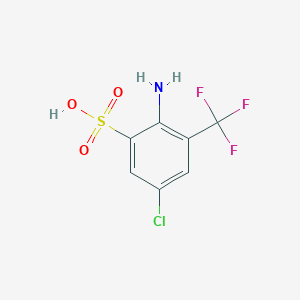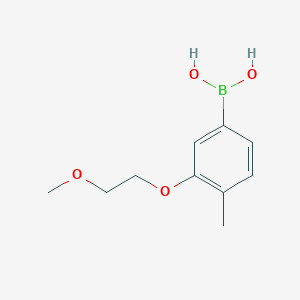
3-(2-Methoxyethoxy)-4-methylphenylboronic acid; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Methoxyethoxy)-4-methylphenylboronic acid” is a boronic acid derivative . It has a CAS Number of 227305-67-1, a molecular weight of 196.01, and a linear formula of C9H13BO4 . It is typically stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a method for synthesizing MOM-protected (2-methoxyethoxy)phenyl boronate has been reported . The synthesis involves several steps, including the use of n-butyllithium and B(OMe)3 .
Molecular Structure Analysis
The molecular structure of “3-(2-Methoxyethoxy)-4-methylphenylboronic acid” can be represented by the linear formula C9H13BO4 . This indicates that the molecule is composed of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 4 oxygen atoms .
Physical And Chemical Properties Analysis
“3-(2-Methoxyethoxy)-4-methylphenylboronic acid” is a solid under normal conditions . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Supramolecular Assemblies
Phenylboronic acids, including derivatives like 3-(2-Methoxyethoxy)-4-methylphenylboronic acid, play a crucial role in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonding between hetero N-atoms and –B(OH)2, indicating the potential for constructing complex molecular structures with specific properties. Such assemblies have implications in materials science, where the precise arrangement of molecules can lead to novel functionalities (Pedireddi & Seethalekshmi, 2004).
Catalytic Reactions
In the realm of organic synthesis, sterically hindered arylboronic esters, akin to 3-(2-Methoxyethoxy)-4-methylphenylboronic acid, have been highlighted for their role in Suzuki cross-coupling reactions. These reactions are pivotal for creating biaryls, a fundamental structure in many organic compounds, by optimizing conditions to achieve good yields. This showcases the importance of such boronic acids in facilitating bond formations that are critical in pharmaceuticals and agrochemicals synthesis (Chaumeil, Signorella, & Drian, 2000).
Enantioselective Recognition
Another fascinating application is in the field of chiral recognition and sensing. For instance, derivatives of phenylboronic acids are used to detect a wide range of chiral amines through circular dichroism, demonstrating their utility in analytical chemistry for enantioselective recognition. This capability is crucial for pharmaceutical analysis, where the chirality of a compound can significantly impact its biological activity (Ghosn & Wolf, 2011).
Polymer Science
In polymer science, the versatility of phenylboronic acids extends to the synthesis of polyphenols with pendant oligo(p-phenylene), showcasing the integration of boronic acid derivatives into polymers. This opens up pathways for creating materials with specific optical, electrochemical, and thermal properties, highlighting the role of such compounds in advancing materials science (Yamaguchi, Goto, & Sato, 2009).
Sensing and Detection
Lastly, the functionalization of boronic acids has led to their application in sensing technologies, particularly for saccharide detection. The development of electrochemical sensors based on phenylboronic acids demonstrates their potential in biomedical diagnostics and food safety, offering a selective and sensitive means to detect sugars (Li, Liu, Wang, Yang, & Zheng, 2014).
Safety And Hazards
Future Directions
The use of boronic acids, such as “3-(2-Methoxyethoxy)-4-methylphenylboronic acid”, in the design of fluorescent chemosensors has been highlighted in the literature . These chemosensors have potential applications in various fields, including biology, physiology, pharmacology, and environmental sciences .
properties
IUPAC Name |
[3-(2-methoxyethoxy)-4-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-8-3-4-9(11(12)13)7-10(8)15-6-5-14-2/h3-4,7,12-13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXGOHWCGGBAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OCCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethoxy)-4-methylphenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


